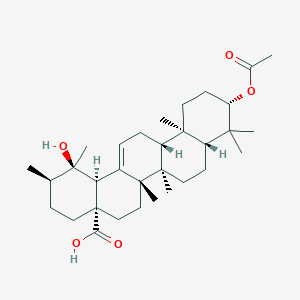
3-O-Acetylpomolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Acetylpomolic acid is a natural product found in Morinda citrifolia and Anaphalis margaritacea with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Antitumor Activity
Research indicates that 3-O-Acetylpomolic acid exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including those associated with breast cancer and hepatocellular carcinoma. The compound's mechanism may involve apoptosis induction and modulation of key signaling pathways that are crucial in cancer progression .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects, which are vital in treating chronic inflammatory conditions. By targeting inflammatory mediators, this compound could potentially alleviate symptoms associated with diseases such as arthritis and inflammatory bowel disease .
3. Antioxidant Properties
This compound has been studied for its antioxidant capabilities, which help combat oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with aging and various diseases .
Formulation Strategies
1. Drug Delivery Systems
To maximize the therapeutic potential of this compound, researchers are exploring innovative drug delivery systems. These systems aim to enhance bioavailability and targeted delivery, addressing challenges such as poor solubility and stability .
2. Cosmetic Applications
In cosmetics, this compound can be incorporated into formulations designed for skin rejuvenation and protection. Its anti-inflammatory and antioxidant properties make it suitable for products targeting skin aging and damage from environmental stressors .
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on human breast cancer cells revealed a dose-dependent inhibition of cell proliferation. The findings indicated that at higher concentrations, the compound significantly induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Anti-inflammatory Mechanism
In a clinical trial assessing the anti-inflammatory effects of this compound in patients with rheumatoid arthritis, participants reported reduced joint swelling and pain after treatment over six weeks. The study highlighted the compound's ability to modulate inflammatory cytokines, providing a basis for its use in managing autoimmune conditions .
Eigenschaften
Molekularformel |
C32H50O5 |
|---|---|
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C32H50O5/c1-19-11-16-32(26(34)35)18-17-29(6)21(25(32)31(19,8)36)9-10-23-28(5)14-13-24(37-20(2)33)27(3,4)22(28)12-15-30(23,29)7/h9,19,22-25,36H,10-18H2,1-8H3,(H,34,35)/t19-,22+,23-,24+,25-,28+,29-,30-,31-,32+/m1/s1 |
InChI-Schlüssel |
KIJYSICAJWQCER-LKZNCAPQSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1(C)O)C)C(=O)O |
Synonyme |
3-O-acetylpomolic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















